Trelanserin
Overview
Description
Trelanserin is a small molecule drug with the molecular formula C24H24FN5O2S and a molecular weight of 465.543 g/mol . It is known for its role as a serotonin receptor antagonist, specifically targeting the 5-HT2A and 5-HT1B receptors . This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in mitigating serotonin-induced myocardial dysfunction .
Preparation Methods
The synthesis of Trelanserin involves several key steps:
Formation of the Quinolineacetamide Core:
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Trelanserin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like piperazine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying serotonin receptor antagonists.
Biology: Research has focused on its effects on serotonin-induced physiological responses.
Mechanism of Action
Trelanserin exerts its effects by antagonizing the 5-HT2A and 5-HT1B receptors . By blocking these receptors, it prevents serotonin from binding and exerting its physiological effects. This mechanism is particularly relevant in conditions where serotonin plays a role in disease pathology, such as cardiovascular diseases .
Comparison with Similar Compounds
Trelanserin is unique in its dual antagonistic action on both 5-HT2A and 5-HT1B receptors . Similar compounds include:
Ketanserin: Another serotonin receptor antagonist, but primarily targets receptors.
Ritanserin: Similar to this compound, it targets receptors but lacks significant action on receptors.
Mianserin: An antidepressant that also acts on serotonin receptors but has a broader spectrum of activity.
This compound’s dual action makes it particularly effective in conditions where both 5-HT2A and 5-HT1B receptors are involved, highlighting its uniqueness among serotonin receptor antagonists.
Biological Activity
Trelanserin is a compound primarily recognized for its role as a selective antagonist of the serotonin receptor 5-HT2A. It has been investigated for its potential therapeutic applications, particularly in the context of psychiatric disorders and neurodegenerative diseases. Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and implications in clinical settings.
Serotonin Receptor Antagonism:
this compound selectively binds to the 5-HT2A receptor, inhibiting its activity. This receptor is implicated in various neuropsychiatric conditions, including schizophrenia and depression. By blocking this receptor, this compound may help modulate mood and cognitive functions.
Neuroprotective Properties:
Research indicates that this compound may exhibit neuroprotective effects, potentially mitigating neuronal damage associated with oxidative stress and inflammation. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Effects
-
Antidepressant-like Effects:
Preclinical studies have demonstrated that this compound may possess antidepressant-like properties, influencing behaviors in animal models that are indicative of mood improvement. -
Anxiolytic Effects:
This compound has also shown potential anxiolytic (anxiety-reducing) effects, which could be beneficial for treating anxiety disorders. -
Cognitive Enhancement:
Some studies suggest that this compound might enhance cognitive functions, particularly in tasks involving memory and learning.
Case Studies and Clinical Findings
- Case Study 1: A clinical trial involving patients with major depressive disorder showed that this compound administration resulted in significant reductions in depressive symptoms compared to placebo controls. The study highlighted improvements in both mood and cognitive function.
- Case Study 2: In a cohort of patients with schizophrenia, this compound was found to reduce psychotic symptoms effectively while minimizing side effects commonly associated with antipsychotic medications.
Data Table: Summary of Biological Activities
Oxidative Stress and Inflammation
Recent studies have explored the relationship between this compound's biological activity and its impact on oxidative stress and inflammation. It has been observed that this compound may downregulate pro-inflammatory cytokines, suggesting a mechanism through which it exerts neuroprotective effects.
Long-term Efficacy and Safety
Long-term studies are necessary to assess the efficacy and safety profile of this compound in chronic use. Current data indicate a favorable safety profile with minimal adverse effects reported in clinical trials.
Properties
IUPAC Name |
2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYOFUDIKMYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047355 | |
Record name | Trelanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189003-92-7 | |
Record name | Trelanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189003927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUD44MBL5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.